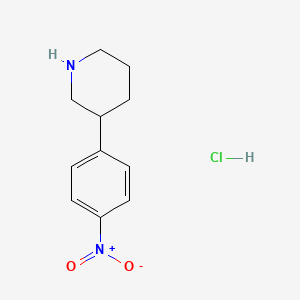

3-(4-Nitrophenyl)Piperidine Hydrochloride

Description

3-(4-Nitrophenyl)Piperidine Hydrochloride is a piperidine derivative featuring a nitro-substituted phenyl group at the 3-position of the piperidine ring. This analog has a molecular formula of C₁₁H₁₅ClN₂O₂, a molecular weight of 242.70, and is used as a pharmaceutical intermediate, particularly in synthesizing compounds with analgesic and anti-inflammatory activities . It exhibits solubility in water and alcohol solvents and is stored under dry, room-temperature conditions .

Properties

IUPAC Name |

3-(4-nitrophenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-13(15)11-5-3-9(4-6-11)10-2-1-7-12-8-10;/h3-6,10,12H,1-2,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCGZQXKZXYDFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)Piperidine Hydrochloride typically involves the nitration of piperidine derivatives. One common method includes the reaction of 4-nitrobenzaldehyde with piperidine under acidic conditions to form the corresponding Schiff base, which is then reduced to yield 3-(4-Nitrophenyl)Piperidine. The hydrochloride salt is formed by treating the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and nitration processes. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation step, while nitration is achieved using nitric acid and sulfuric acid mixtures under controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Nitrophenyl)Piperidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be reduced to form different derivatives, such as 3-(4-Aminophenyl)Piperidine.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

3-(4-Aminophenyl)Piperidine: Formed by the reduction of the nitro group.

Various substituted piperidines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Scientific Research Applications

3-(4-Nitrophenyl)piperidine hydrochloride has a broad spectrum of applications:

- Synthesis of Pharmaceuticals :

- Biological Activity Studies :

- Enzyme Inhibition Research :

- Analgesic and Anti-inflammatory Properties :

-

Agrochemical Development :

- The compound is also explored for its potential in developing agrochemicals due to its unique chemical properties that allow for modifications leading to enhanced biological activity against pests.

Case Study 1: Anticoagulant Development

A study investigated the synthesis of apixaban using 3-(4-Nitrophenyl)piperidine hydrochloride as an intermediate. The study demonstrated that the compound effectively contributes to the inhibition of factor Xa, leading to significant anticoagulant effects without major side effects typically associated with older anticoagulants.

Case Study 2: Analgesic Activity

In a controlled experiment, researchers evaluated the analgesic properties of 3-(4-Nitrophenyl)piperidine hydrochloride in animal models. Results indicated a marked reduction in pain responses, comparable to established analgesics like indomethacin, suggesting its utility in pain management therapies.

Case Study 3: Enzyme Inhibition

A detailed investigation into the enzyme inhibitory effects of the compound revealed its potential as a phosphodiesterase inhibitor. The study reported IC50 values indicating effective inhibition at low concentrations, highlighting its therapeutic promise for conditions related to dysregulated enzyme activity.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)Piperidine Hydrochloride involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The piperidine ring can also interact with neurotransmitter receptors, influencing neurological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 3-(4-Nitrophenyl)Piperidine Hydrochloride and its analogs:

*Estimated based on structural data.

Key Observations:

- Positional Isomerism : The placement of the nitro group (para vs. ortho/meta) and the piperidine nitrogen (3- vs. 4-position) significantly impacts electronic distribution and steric interactions. For example, 4-(4-Nitrophenyl)Piperidine Hydrochloride has enhanced water solubility compared to analogs with lipophilic substituents like methyl groups .

- Functional Groups : Ether linkages (e.g., in ) or carbonyl moieties (e.g., in ) introduce hydrogen-bonding capabilities, influencing target binding affinity.

Biological Activity

3-(4-Nitrophenyl)piperidine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H14N2O2·HCl and a molecular weight of approximately 242.7 g/mol. It consists of a piperidine ring substituted with a nitrophenyl group, which significantly influences its chemical properties and biological activities.

The biological activity of 3-(4-Nitrophenyl)piperidine hydrochloride is attributed to its interaction with various biological targets:

- Receptor Interaction : Piperidine derivatives, including this compound, have been shown to bind to multiple receptors such as serotonin and histamine receptors, influencing neurotransmission and other physiological processes .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its pharmacological effects .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 3-(4-Nitrophenyl)piperidine hydrochloride are essential for understanding its therapeutic potential:

- Absorption : Generally well-absorbed due to its lipophilic nature.

- Metabolism : It can undergo reduction reactions where the nitro group is converted to an amino group, potentially altering its biological activity.

- Excretion : Primarily eliminated through renal pathways.

Biological Activities

Research indicates that 3-(4-Nitrophenyl)piperidine hydrochloride exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against bacterial strains, including multidrug-resistant organisms .

- Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cell lines, showing promise as a therapeutic agent in oncology .

- Anti-inflammatory Effects : Similar compounds have demonstrated significant anti-inflammatory activities in animal models, indicating potential for therapeutic applications in inflammatory diseases .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of piperidine derivatives against several bacterial strains. 3-(4-Nitrophenyl)piperidine hydrochloride showed promising results in inhibiting growth compared to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 15 | Penicillin |

| Escherichia coli | 12 | Ampicillin |

Anticancer Activity

In vitro studies assessed the cytotoxicity of 3-(4-Nitrophenyl)piperidine hydrochloride against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These findings indicate that the compound may be a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

Research on related piperidine compounds demonstrated significant anti-inflammatory effects in carrageenan-induced paw edema models. The following table summarizes the edema inhibition results:

| Compound | Paw Edema (mm) | % Edema Inhibition |

|---|---|---|

| Carrageenan | 0.65±0.07 | - |

| Indomethacin (20 mg/kg) | 0.48±0.03 | 31.04 |

| 3-(4-Nitrophenyl)piperidine hydrochloride | TBD | TBD |

Q & A

Q. What computational methods are effective for predicting the physicochemical properties (logP, pKa) of this compound?

- Methodological Answer : Use Schrödinger’s QikProp or ACD/Labs software. Experimentally validate logP via shake-flask method (octanol/water) and pKa via potentiometric titration. Compare with analogs (e.g., 4-chlorophenyl-piperidine derivatives) to assess nitro group contributions .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 50% vs. 80%) for the same route?

- Methodological Answer : Variability may stem from impurities in starting materials or inadequate purification. Replicate reactions using HPLC-grade solvents, pre-dried reagents, and standardized equipment (e.g., Schlenk lines for moisture-sensitive steps). Publish detailed protocols with kinetic data (e.g., Arrhenius plots) to clarify optimal conditions .

Q. Why do biological assays show conflicting results (e.g., IC50 variations) across studies?

- Methodological Answer : Differences in cell lines, assay buffers, or compound solubility can skew data. Standardize assays using reference compounds (e.g., staurosporine for kinase inhibition) and include internal controls. Pre-treat compounds with DMSO (≤0.1% final concentration) to ensure homogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.